Methyl 2-(benzylamino)propanoate hydrochloride
Overview
Description
Methyl 2-(benzylamino)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position . For instance, they can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position to form a resonance-stabilized radical .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(benzylamino)propanoate hydrochloride . .
Biochemical Analysis
Biochemical Properties
Methyl 2-(benzylamino)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in amino acid metabolism. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses . It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of target genes. These effects on cellular processes highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes These interactions can affect metabolic flux and the levels of specific metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical analysis. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. Understanding the transport and distribution of this compound is essential for elucidating its cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, depending on its interactions with cellular components
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(benzylamino)propanoate hydrochloride can be synthesized through a Michael addition reaction involving (S)-α-methylbenzylamine, benzylamine, dibutylamine, morpholine, and glycine methyl ester to pentaerythritol tetraacrylate or trimethylolpropane triacrylate . The reaction conditions are typically mild and can be performed in a one-pot reaction, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 2-(benzylamino)propanoate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Methyl 2-(benzylamino)propanoate hydrochloride can be compared with similar compounds such as:
Methyl 2-(benzylamino)propanoate: The non-hydrochloride form of the compound.
N-benzyl-N-(2-hydroxypropyl)amine: A structurally similar compound with different functional groups.
Benzylamine derivatives: Compounds with similar benzylamine moieties but different substituents.
The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-(benzylamino)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWPAKLUHULRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16975-44-3 | |
Record name | NSC184723 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(benzylamino)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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